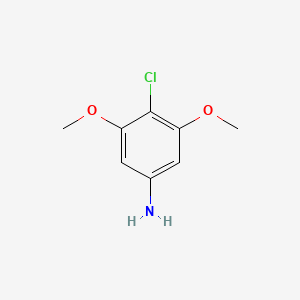

4-Chloro-3,5-dimethoxyaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from chlorinated nitrobenzenes. For instance, 2-Chloro-4-aminophenol is synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . Similarly, 2,5-dimethoxy-4-chloro-aniline is produced from its corresponding nitrobenzene using iron powder in a mixture of ethanol and water as the medium . These methods suggest that the synthesis of 4-Chloro-3,5-dimethoxyaniline could potentially follow a similar pathway, starting from a chlorinated nitrobenzene precursor and employing reduction reactions to introduce the amino group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of 3,5-dichloro-3',4'-dimethoxybiphenyl was elucidated using π-π stacking interactions and X-ray crystallography, revealing a dihedral angle between the benzene rings . The Schiff base (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline was characterized by FT-IR and 1H NMR spectroscopy, as well as single-crystal X-ray diffraction, which confirmed the presence of the C=N (azomethine) group and provided details about its E configuration . These techniques could be applied to determine the molecular structure of 4-Chloro-3,5-dimethoxyaniline.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of Schiff bases through the reaction of an aldehyde with an amine . This suggests that 4-Chloro-3,5-dimethoxyaniline could also participate in similar condensation reactions to form Schiff bases, given the presence of an amine group in its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-3,5-dimethoxyaniline are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and stability of these compounds could be influenced by the presence of chloro and methoxy groups on the aromatic ring, as well as the overall molecular geometry . The environmental impact of the synthesis process is also considered, with an emphasis on high yield and minimal pollution .

Aplicaciones Científicas De Investigación

Solubility Analysis

A study conducted by Zhang et al. (2015) investigated the solubility of 4-Chloro-3,5-dimethoxyaniline (CDMA) in various solvents like methanol, ethanol, xylene, and toluene over a temperature range from 278 to 338 K. They utilized a dynamic method and laser monitoring observation technique to measure solubility, finding the highest solubility in toluene. This information is crucial for understanding the substance's behavior in different solvents, which is vital for its applications in chemical processing and pharmaceutical formulations (Zhang et al., 2015).

Synthesis and Characterization

The synthesis and characterization of new compounds involving 4-Chloro-3,5-dimethoxyaniline are explored in various studies. For instance, Kefi et al. (2007) described the chemical preparation, crystal structure, and NMR spectroscopy of an organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate. This compound was found to crystallize in the monoclinic system and was investigated through IR, thermal, and solid-state NMR spectroscopies (Kefi et al., 2007).

Photophysical and Photochemical Properties

A study by Demirbaş et al. (2017) synthesized novel peripherally tetra-substituted metal-free and zinc(II) and lead(II) phthalocyanine derivatives using 4-Chloro-3,5-dimethoxyaniline. They characterized these compounds using various spectroscopic methods and investigated their photophysical and photochemical properties. These compounds showed potential for Photodynamic Therapy (PDT) application due to their excellent solubility and non-aggregation behavior in common solvents (Demirbaş et al., 2017).

Electrochemical Applications

Electrochemical synthesis and the properties of polymers derived from 4-Chloro-3,5-dimethoxyaniline have been studied for their potential applications in capacitors and sensors. For example, Yuan et al. (2014) developed two-dimensional poly(2,5-dimethoxyaniline) nanosheets, demonstrating their suitability as pseudo-capacitive electrodes for supercapacitors. These nanosheets showed large specific capacitance and remarkable retention at high rates, highlighting their potential in advanced electrochemical applications (Yuan et al., 2014).

Safety and Hazards

Direcciones Futuras

The future directions for the use of 4-Chloro-3,5-dimethoxyaniline could involve its application in the removal of refractory contaminants from wastewater . The development of low-cost adsorbents for wastewater treatment has always been the focus of attention . The preparation of pyrolytic char into activated pyrolytic char with good adsorption performance is the focus of activated carbon research .

Mecanismo De Acción

Target of Action

4-Chloro-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10ClNO2 Similar compounds such as anilines are known to interact with various proteins and enzymes in the body .

Mode of Action

For instance, they can react with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen atom in the aniline acts as a nucleophile, reacting with the electrophilic carbon atom in the carbonyl group .

Biochemical Pathways

For example, they can be involved in the formation of oximes and hydrazones, which can have various biological effects .

Propiedades

IUPAC Name |

4-chloro-3,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDVJEPMJMYMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298913 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethoxyaniline | |

CAS RN |

226419-21-2 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226419-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)

![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)